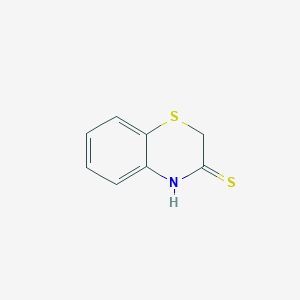

2H-1,4-benzothiazine-3(4H)-thione

Beschreibung

Contextualization within Heterocyclic Sulfur and Nitrogen Chemistry

2H-1,4-Benzothiazine-3(4H)-thione belongs to the broad class of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. Specifically, it is a benzothiazine, indicating the fusion of a benzene (B151609) ring with a thiazine (B8601807) ring. The thiazine ring is a six-membered heterocycle containing both a sulfur and a nitrogen atom. nih.govwikipedia.org The nomenclature "1,4" specifies the positions of the sulfur and nitrogen atoms relative to each other within the heterocyclic ring.

The presence of the thione group (C=S) at the 3-position and the saturation at the 2- and 4-positions (indicated by 3(4H)) are key structural features. The thione group, in particular, distinguishes it from its more commonly studied oxygen analog, 2H-1,4-benzothiazin-3(4H)-one. Spectroscopic data, including IR and NMR, confirm the thione structure, with characteristic signals for the N-H and C=S groups. clockss.org This thione functionality imparts distinct chemical reactivity and properties to the molecule, making it a valuable synthon in organic synthesis.

The general structure of benzothiazines can exist in various isomeric forms, such as 1,2-, 2,1-, 1,3-, 3,1-, 1,4-, 2,3-, and 3,2-benzothiazines, all of which have been explored for their pharmacological potential. nih.gov The 1,4-benzothiazine framework, however, is a particularly prominent and versatile scaffold in the design of new heterocyclic systems. nih.govrsc.org

Significance of the 1,4-Benzothiazine Scaffold in Medicinal and Synthetic Chemistry Research

The 1,4-benzothiazine core is a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. nih.govresearchgate.netnih.gov The fusion of the benzene and thiazine rings enhances its biological properties, making it a valuable template for drug design. nih.govrsc.org

Derivatives of 1,4-benzothiazine have been reported to possess an impressive array of pharmacological properties, including:

Antifungal researchgate.net

Antimicrobial researchgate.net

Anticancer researchgate.net

Anti-inflammatory researchgate.net

Antihypertensive researchgate.net

Neuroprotective nih.gov

Antiviral rsc.org

Antitubercular rsc.org

Antioxidant rsc.org

This diverse bioactivity has spurred extensive research into the synthesis of novel 1,4-benzothiazine derivatives as potential therapeutic agents. rsc.orgnih.gov For instance, certain 2H-benzo[b] nih.goveurekaselect.comthiazin-3(4H)-one derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. mdpi.com

In synthetic chemistry, the 1,4-benzothiazine ring system serves as a crucial building block. rsc.org Well-established methods for its synthesis often involve the reaction of 2-aminothiophenol (B119425) with a variety of reagents such as α,β-unsaturated compounds, dicarbonyl compounds, and carboxylic acid derivatives. rsc.orgnih.gov The versatility of these synthetic routes allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications. rsc.org

Research Trajectory and Historical Context of this compound Studies

While the broader class of 1,4-benzothiazines has been a subject of study for a considerable time, research specifically focusing on the this compound derivative is more recent and specialized. Early research on benzothiazines primarily centered on the synthesis and biological evaluation of 1,4-benzothiazin-3-one derivatives. nih.govresearchgate.netnih.gov

The development of synthetic methods for thione derivatives, such as the reaction of 2-(2,2-dihaloethenyl)benzenamines with carbon disulfide, has opened up new avenues for exploring the chemistry of 2H-1,4-benzothiazine-3(4H)-thiones. clockss.org These synthetic advancements have allowed for the preparation of previously inaccessible derivatives and have facilitated a more in-depth investigation of their chemical properties and potential applications.

More recent studies have focused on the utility of these thione derivatives as intermediates in organic synthesis. For example, they can be transformed into 2-(alkylsulfanyl)-4H-3,1-benzothiazine derivatives, which are also of synthetic and biological interest. clockss.org The ongoing exploration of the reactivity of the thione group continues to expand the synthetic utility of the this compound scaffold.

Compound and Data Tables

Table 1: Compounds Mentioned in this Article

| Compound Name |

| This compound |

| 2H-1,4-Benzothiazin-3(4H)-one |

| 2-Aminothiophenol |

| 2-(2,2-Dihaloethenyl)benzenamines |

| Carbon disulfide |

| 2-(Alkylsulfanyl)-4H-3,1-benzothiazine |

| 2H-Benzo[b] nih.goveurekaselect.comthiazin-3(4H)-one 1,1-dioxide |

Table 2: Physicochemical Properties of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide (A related compound)

| Property | Value | Source |

| Molecular Weight | 197.21 g/mol | PubChem |

| Molecular Formula | C8H7NO3S | PubChem |

| IUPAC Name | 1,1-dioxo-4H-1λ⁶,4-benzothiazin-3-one | PubChem |

| InChI | InChI=1S/C8H7NO3S/c10-8-5-13(11,12)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | PubChem |

| InChI Key | YIWUEDSIYPTYEF-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)S(=O)(=O)CC(=O)N2 | PubChem |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4H-1,4-benzothiazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWCHSYEHJCCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176727 | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22191-30-6 | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22191-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022191306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2h 1,4 Benzothiazine 3 4h Thione and Its Derivatives

Direct Cyclization Approaches

Direct cyclization methods involve the formation of the benzothiazine ring system in a single or a few sequential steps from acyclic precursors. These approaches are often favored for their efficiency and atom economy.

Reaction of 2-Aminothiophenol (B119425) with Carbon Disulfide

A straightforward and widely employed method for the synthesis of 2H-1,4-benzothiazine-3(4H)-thione involves the reaction of 2-aminothiophenol with carbon disulfide. This reaction typically proceeds under basic conditions. A notable example is the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives, which can be achieved by reacting (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles with carbon disulfide in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at room temperature. nih.gov This method is advantageous due to its mild, metal-free conditions and the ready availability of the starting materials. nih.gov The reaction tolerates a range of substituents on the aromatic ring, providing access to a variety of derivatives in moderate to excellent yields. nih.govresearchgate.net

For instance, the reaction of (E)-butyl 3-(2-aminophenyl)acrylate with carbon disulfide and DABCO in DMSO yields the corresponding benzothiazine-2-thione derivative. researchgate.net The choice of base and solvent can influence the reaction outcome, with bases like DBU, K2CO3, and KOH also proving effective. researchgate.net

Table 1: Synthesis of 4-Alkyl-4H-3,1-benzothiazine-2-thione Derivatives

| Substrate | Product | Yield (%) |

|---|---|---|

| (E)-butyl 3-(2-amino-5-methylphenyl)acrylate | Butyl 2-(6-methyl-2-thioxo-2H-3,1-benzothiazin-4(4H)-yl)acetate | 75% researchgate.net |

| (E)-butyl 3-(2-amino-5-fluorophenyl)acrylate | Butyl 2-(6-fluoro-2-thioxo-2H-3,1-benzothiazin-4(4H)-yl)acetate | 88% researchgate.net |

Cyclocondensation of 2-Aminothiophenol with α-Haloalkanoic Acid Derivatives

Another significant direct cyclization route involves the reaction of 2-aminothiophenols with α-haloalkanoic acid derivatives. nih.gov This method leads to the formation of the corresponding 2H-benzo[b] organic-chemistry.orgclockss.orgthiazin-3(4H)-one, the lactam precursor to the target thione. The reaction of 2-aminobenzenethiol with compounds like ethyl 2-bromoalkanoates or 2-chloroacetic acid results in the formation of the benzothiazinone ring system. nih.gov While this method directly produces the lactam, it is a crucial step in a two-step synthesis of the desired thione.

Thionation Reactions of Corresponding Lactams

Thionation reactions involve the conversion of the carbonyl group of a pre-synthesized lactam, 2H-1,4-benzothiazin-3(4H)-one, into a thiocarbonyl group. This is a common and effective strategy for accessing thioamides and thiolactams.

Lawesson's Reagent-Mediated Thionation

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a widely used and efficient thionating agent for converting carbonyl compounds, including lactams, into their corresponding thiocarbonyl analogs. organic-chemistry.orgmdpi.com The reaction is generally milder and requires less of the reagent compared to phosphorus pentasulfide. organic-chemistry.org The mechanism involves the formation of a reactive dithiophosphine ylide which reacts with the carbonyl group to form a thiaoxaphosphetane intermediate. organic-chemistry.orgmdpi.com This intermediate then undergoes a cycloreversion to yield the desired thiocarbonyl compound and a stable P=O bond. organic-chemistry.org

The thionation of 2H-1,4-benzothiazin-3(4H)-one and its derivatives with Lawesson's reagent typically proceeds in good yields. The reaction conditions often involve heating the lactam with Lawesson's reagent in an inert solvent like toluene. nih.gov This method has been successfully applied to a variety of substrates, including complex molecules. mdpi.comarkat-usa.org

Table 2: Thionation of Carbonyl Compounds using Lawesson's Reagent

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzamide | Benzothioamide | 73% | researchgate.net |

| Pyropheophorbide a | Pyropheophorbide a 13¹-thioketone | 82% | nih.gov |

Phosphorus Pentasulfide (P₂S₅) Based Methods

Phosphorus pentasulfide (P₂S₅) is a classical reagent for thionation. However, reactions using P₂S₅ often require higher temperatures and an excess of the reagent compared to Lawesson's reagent. organic-chemistry.org To improve the efficiency and mildness of P₂S₅-mediated thionations, various modified systems have been developed. One such system is the use of P₂S₅ in combination with sodium bicarbonate (NaHCO₃) and hexamethylphosphoramide (B148902) (HMPA). Another approach involves using silica-supported P₂S₅, which can lead to significantly reduced reaction times and good to excellent yields of the corresponding β-thiolactams. researchgate.net

Phase Transfer Catalysis (PTC) Assisted Thionation

Phase transfer catalysis (PTC) offers an alternative approach to thionation reactions. The P₂S₅/K₂CO₃/TEBA (triethylbenzylammonium chloride) system is an example of a PTC-assisted thionation method. This technique can facilitate the reaction between the solid inorganic reagent (P₂S₅/K₂CO₃) and the organic substrate dissolved in a non-polar solvent, often leading to improved reaction rates and yields. The synthesis of 4-octyl-2H-1,4-benzothiazine-3-one has been reported using phase transfer catalysis for the acylation or alkylation of the amino group, demonstrating the utility of this methodology in the synthesis of benzothiazine derivatives. researchgate.netnih.gov

Alternative Synthetic Pathways

Beyond classical condensation reactions, several unique methods have been developed to synthesize the this compound core and its derivatives.

Iminophosphorane-Mediated Cyclization

A notable method for synthesizing 2-substituted 2,3-dihydro-1,4-benzothiazine-3-thiones utilizes an iminophosphorane-mediated cyclization. This multi-step process begins with the preparation of 2-(substituted methylsulfanyl)anilines. These anilines are treated with triphenylphosphine (B44618) dibromide to generate the corresponding N-(2-substituted methylsulfanylphenyl)iminophosphoranes.

The subsequent key step is an aza-Wittig reaction of the iminophosphorane with carbon disulfide, which cleanly produces 2-(substituted methylsulfanyl)phenyl isothiocyanates. The final ring-closure is achieved through intramolecular cyclization of the isothiocyanate intermediate upon treatment with a strong base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF). This cyclization proceeds via the generation of a stabilized carbanion at the carbon adjacent to the sulfur atom (the eventual C2 position), which then performs a nucleophilic attack on the isothiocyanate group to form the thione ring. This pathway is particularly useful for introducing substituents at the 2-position of the benzothiazine ring.

Table 1: Synthesis of 2-Substituted 2,3-Dihydro-1,4-benzothiazine-3-thiones via Iminophosphorane Cyclization

| Starting Isothiocyanate (Substituent R) | Product | Yield |

|---|---|---|

| Benzyl (B1604629) | 2-Benzyl-2,3-dihydro-1,4-benzothiazine-3-thione | 61% |

| 4-Methylbenzyl | 2-(4-Methylbenzyl)-2,3-dihydro-1,4-benzothiazine-3-thione | 52% |

| (Phenylsulfonyl)methyl | 2-(Phenylsulfonyl)-2,3-dihydro-1,4-benzothiazine-3-thione | 50% |

Reactions of 2H-Benzo[b]nih.govrsc.orgthiazin-3(4H)-one with Hydrazine (B178648) Derivatives Followed by Oxidation

The conversion of a carbonyl group in a lactam, such as in 2H-benzo[b] nih.govrsc.orgthiazin-3(4H)-one, to a thiocarbonyl (thione) is a common transformation. While direct conversion using hydrazine followed by oxidation is not a widely documented specific pathway for this scaffold, related reactions have been reported. For instance, derivatives of 2H-benzo[b] nih.govrsc.orgthiazin-3(4H)-one react with hydrazine hydrate (B1144303) to form corresponding hydrazides nih.gov.

Typically, the direct thionation of amides and lactams is achieved using specific thionating agents. Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are standardly employed for such conversions, efficiently replacing the carbonyl oxygen with sulfur researchgate.netorganic-chemistry.org.

Reactions Involving Activated D-Glucose and (Z)-2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one

The functionalization of the 1,4-benzothiazine scaffold can be achieved through cycloaddition reactions involving sugar derivatives. A specific example is the reaction of an N-alkynylated benzothiazinone with a protected glucose azide (B81097). In this process, (Z)-2-benzylidene-4-(prop-2-ynyl)-2H-1,4-benzothiazin-3-one is reacted with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl azide nih.gov.

This reaction is a 1,3-dipolar cycloaddition, which, under thermal conditions, leads to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. To achieve regioselectivity for the 1,4-isomer, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is employed. This method does not form the benzothiazine ring itself but serves as a powerful strategy for conjugating carbohydrate moieties to the N-4 position of a pre-existing benzothiazine structure, yielding complex derivatives nih.gov.

Table 2: Products from Cycloaddition of (Z)-2-Benzylidene-4-(prop-2-ynyl)-2H-1,4-benzothiazin-3-one with Glucose Azide nih.gov

| Reaction Condition | Product (Regioisomer) | Yield |

|---|---|---|

| Thermal (Ethanol) | 1,4-Disubstituted Triazole | ~62% |

| Thermal (Ethanol) | 1,5-Disubstituted Triazole | ~18% |

| CuAAC | 1,4-Disubstituted Triazole | High |

Strategies for Functionalization and Derivatization

Alkylation Reactions at the 2- and 4-Positions

Functionalization of the this compound scaffold through alkylation can be targeted at either the nitrogen atom (N-4) or the carbon atom at the 2-position.

Alkylation at the 4-Position: N-alkylation at the 4-position is a straightforward and common derivatization strategy. The nitrogen atom of the 2H-1,4-benzothiazin-3(4H)-one ring acts as a nucleophile and can be alkylated using various alkyl halides. For example, 4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one was synthesized with a 92% yield by reacting the parent benzothiazinone with propargyl bromide in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium (B224687) bromide as a phase transfer catalyst. nih.gov Similar N-alkylation has been performed on other derivatives using reagents like octyl bromide in boiling toluene. researchgate.netnih.gov

Alkylation at the 2-Position: Direct alkylation at the 2-position of a pre-formed this compound ring is less commonly reported. The primary strategy for introducing diversity at this position is during the ring synthesis itself. As described in the iminophosphorane-mediated pathway (Section 2.3.1), the choice of the starting 2-(substituted methylsulfanyl)aniline directly determines the substituent at the C-2 position of the final product. This synthetic approach allows for the incorporation of various groups, such as benzyl and (phenylsulfonyl)methyl, at the 2-position.

Synthesis of Schiff and Mannich Bases

The synthesis of Schiff and Mannich bases derived from triazole systems provides insight into reactions applicable to the this compound framework. For instance, Schiff bases have been readily prepared by reacting 4-amino-3-(N-phthalimidomethyl)-1,2,4-triazole-5-thione with various aromatic aldehydes. researchgate.net This reaction typically results in good to excellent yields. researchgate.net These Schiff bases can then serve as precursors for the synthesis of Mannich bases. researchgate.net

The Mannich reaction, a one-pot, three-component condensation, has been effectively used to create cyclized s-triazolo[5,1-b]-1,3,5-thiadiazines from 5-methyl-1H-s-triazole-3-thiol, formaldehyde (B43269), and primary aliphatic amines at room temperature in ethanol (B145695). rsc.org In other instances, the reaction of uncyclized Schiff's bases with primary or secondary amines and formaldehyde in ethanol at room temperature has yielded the corresponding Mannich bases. rsc.orgnih.gov However, under certain conditions, such as reacting 4-amino-3-methyl-s-triazole-5-thiol with formaldehyde, a cyclized product, 3-methyl-5,6-dihydro-s-triazolo[3,4-b]-1,3,4-thiadiazole, can form without the incorporation of a secondary amine. rsc.org

Table 1: Synthesis of Schiff and Mannich Bases

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Amino-3-(N-phthalimidomethyl)-1,2,4-triazole-5-thione | Aromatic aldehydes | Schiff Bases | researchgate.net |

| Schiff Bases | Primary/Secondary amines, Formaldehyde | Mannich Bases | rsc.orgnih.gov |

Formation of Sulfones and Sulfonyl Derivatives

The oxidation of the sulfur atom in the 1,4-benzothiazine ring system is a common strategy to produce sulfone derivatives. A straightforward method involves the oxidation of 4H-1,4-benzothiazines using 30% hydrogen peroxide in glacial acetic acid. ijpsr.com This approach leads to the formation of the corresponding sulfone analogues. ijpsr.com Additionally, N-sulfonyl substituted 2-aminobenzo[d] researchgate.netnih.govthiazine (B8601807) derivatives can be prepared through solid-phase synthesis. researchgate.net This involves the reaction of a resin-bound 2-aminobenzo[d] researchgate.netnih.govthiazine with various sulfonyl halides. researchgate.net The final products are then cleaved from the resin in good yields and purities. researchgate.net

Preparation of Annelated Systems (e.g., Triazolobenzothiazines, Thiadiazine Derivatives)

Annelated heterocyclic systems containing the 1,4-benzothiazine core have been synthesized through various cyclization strategies. One notable example is the preparation of 4H-s-triazolo[3,4-c]-1,4-benzothiazine derivatives. nih.gov The synthesis commences with the thiation of 2H-1,4-benzothiazin-3(4H)-one lactams using Lawesson's reagent to yield the corresponding 2H-1,4-benzothiazine-3(4H)-thiones. nih.gov These thiones, or their S-methyl-thioethers, are then reacted with acylhydrazines to form the desired tricyclic triazolobenzothiazine system. nih.gov An alternative route involves the cyclization of 3-hydrazino derivatives with an aliphatic acid or its corresponding orthoester. nih.gov

Another class of annelated systems, s-triazolo[3,4-b]-1,3,5-thiadiazines, has been synthesized via a double Mannich reaction of 5-aryl-2H-s-triazole-3(4H)-thiones with polyformaldehyde and S-(-)-α-phenylethylamine in the presence of an acidic catalyst. nih.gov

Table 2: Synthesis of Annelated Systems

| Starting Material | Key Reagents/Steps | Annelated Product | Reference |

|---|---|---|---|

| 2H-1,4-Benzothiazin-3(4H)-one lactams | Lawesson's reagent, then acylhydrazines | 4H-s-Triazolo[3,4-c]-1,4-benzothiazines | nih.gov |

| 3-Hydrazino-1,4-benzothiazine derivatives | Aliphatic acid or orthoester | 4H-s-Triazolo[3,4-c]-1,4-benzothiazines | nih.gov |

Introduction of (4-Phenyl-1-piperazinyl)alkyl Moieties

The synthesis of derivatives bearing a (4-phenyl-1-piperazinyl)alkyl moiety has not been explicitly detailed for the this compound core in the provided context. However, related syntheses for other heterocyclic systems often involve the reaction of a halogenated alkyl chain with 1-phenylpiperazine. This type of nucleophilic substitution would likely be a viable strategy for introducing this moiety onto the benzothiazine scaffold, for example, by N-alkylation at the 4-position.

Incorporation into Fluconazole (B54011) Analogues

Researchers have designed and synthesized fluconazole analogues by replacing one of the triazole moieties of fluconazole with a 2H-1,4-benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one ring. nih.govlookchem.comresearchgate.net The synthesis of these analogues is typically achieved by reacting an epoxide intermediate with the (un)substituted benzothiazinone or benzoxazinone. lookchem.com Specifically, the reaction between the appropriate benzothiazinone and an epoxide, such as 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole, is carried out in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) in refluxing ethyl acetate (B1210297) to yield the desired fluconazole analogues in good yields. lookchem.com This synthetic strategy has also been applied to create analogues with a 4H-benzo[b] researchgate.netarkat-usa.orgthiazine unit. nih.govresearchgate.net

Hetarylmethylene and Substituted Benzylidene Derivatives

(Z)-Hetarylmethylene and (Z)-substituted benzylidene derivatives of 4H-benzo researchgate.netarkat-usa.orgthiazine-3-thiones have been prepared through the reaction of 4H-benzo researchgate.netarkat-usa.orgthiazine-3-thione with various aldehydes. arkat-usa.orgresearchgate.net This condensation reaction is typically carried out in dry benzene (B151609) with a catalytic amount of piperidine (B6355638) at elevated temperatures, yielding the desired products in high yields (80-95%). arkat-usa.orgresearchgate.net The starting 4H-benzo researchgate.netarkat-usa.orgthiazine-3-thione is itself prepared from 4H-benzo researchgate.netarkat-usa.orgthiazin-3-one by reaction with phosphorus pentasulfide (P2S5) in the presence of sodium bicarbonate. arkat-usa.org

Table 3: Synthesis of Hetarylmethylene and Substituted Benzylidene Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|

Coupling with Amino Acids

The coupling of the 1,4-benzothiazine core with amino acids has been explored to create novel hybrid molecules. researchgate.net While direct coupling of 4H-benzo[b] researchgate.netarkat-usa.orgthiazine-3-carboxylic acid with amino acids has proven difficult due to the instability of the benzothiazine derivative, an alternative linear synthesis has been successful. nih.gov This method involves first attaching pyruvic acid to an amino acid, and then assembling the benzothiazine moiety from this conjugate. nih.gov This approach has enabled the synthesis of various benzothiazine–amino acid conjugates. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the structural optimization and calculation of electronic properties of molecules. In the study of 2H-1,4-benzothiazine-3(4H)-thione and its analogs, DFT calculations, often utilizing basis sets such as B3LYP/6-31G**, are instrumental in determining the most stable three-dimensional conformation of the molecule.

These calculations provide crucial data on various electronic properties that govern the reactivity and intermolecular interactions of the compound. Key parameters obtained from DFT studies include dipole moment, binding energy, and heat of formation. For instance, theoretical investigations on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and related thiourea analogs have utilized DFT to obtain minimum energy structures and analyze their electronic characteristics. Such studies help in understanding the distribution of electron density and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of Representative Benzothiazine Derivatives

| Derivative | Dipole Moment (Debye) | Binding Energy (kcal/mol) | Heat of Formation (kcal/mol) |

|---|---|---|---|

| N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamide | 7.485 | - | - |

| 3-Thiourea analog | 7.418 | - | - |

| 4-Thiourea analog | 7.468 | - | - |

Note: Data is illustrative and based on studies of related benzothiazole derivatives.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier molecular orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical stability and reactivity of a molecule.

For derivatives of this compound, FMO analysis can predict their charge transfer properties and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. In studies of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, significant changes in the HOMO-LUMO gap were observed with different substitutions on the benzamide group, highlighting the influence of molecular structure on electronic properties. researchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of Representative Benzothiazine Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamide | - | - | 7.485 |

| 3-Thiourea analog | - | - | 7.418 |

| 4-Thiourea analog | - | - | 7.468 |

Note: Data is illustrative and based on studies of related benzothiazole derivatives.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Enzyme Active Site Interactions (e.g., Acetylcholinesterase, Cytochrome P450 Lanosterol 14α-Demethylase, Dihydrofolate Redductase)

Acetylcholinesterase (AChE): Molecular docking studies have been performed on benzothiazole derivatives to investigate their potential as AChE inhibitors for the treatment of Alzheimer's disease. These studies have revealed that the benzothiazole nucleus can interact with key amino acid residues in the active site of AChE, such as Trp84 and Phe330, through hydrophobic and pi-pi stacking interactions.

Cytochrome P450 Lanosterol 14α-Demethylase (CYP51): This enzyme is a crucial target for antifungal agents. Molecular docking studies of azole-based compounds, which share some structural similarities with the thione moiety of this compound, have shown interactions with the heme group and key amino acid residues in the active site of CYP51. nih.gov For instance, studies on melatonin and isatin based azole derivatives have highlighted the importance of hydrophobic interactions with residues like Leu87, Tyr118, and Phe228 in the binding pocket. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a validated target for anticancer and antimicrobial drugs. rjsocmed.com Molecular docking studies of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the thione portion of the target compound, have demonstrated their ability to bind to the active site of DHFR. sciforum.net These studies have shown that the thiadiazole ring can form hydrogen bonds and hydrophobic interactions with key residues, such as Leu22, Phe31, and Pro61, leading to enzyme inhibition. sciforum.netnih.gov

Prediction of Binding Affinity and Interaction Modes

Molecular docking simulations provide valuable predictions of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and the specific interactions between the ligand and the receptor. For example, in the case of DHFR inhibitors, docking studies have shown that 1,3,4-thiadiazole derivatives can form hydrogen bonds with amino acids like Pro66 and Lys68. sciforum.net The binding energy values obtained from these simulations help in ranking potential inhibitors and prioritizing them for further experimental evaluation.

Table 3: Predicted Binding Affinities of Related Compounds with Target Enzymes

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 1,3,4-Thiadiazole Derivative | Dihydrofolate Reductase | -7.0 to -9.8 |

| Melatonin-Isatin Azole Derivative | Cytochrome P450 Lanosterol 14α-Demethylase | - |

| Benzothiazole Derivative | Acetylcholinesterase | - |

Note: Data is illustrative and based on studies of related heterocyclic compounds.

Molecular Dynamics Simulations to Study Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to investigate the conformational changes that may occur upon ligand binding.

For benzothiazole and related heterocyclic systems, MD simulations have been employed to study the dynamic behavior of ligand-receptor complexes. biointerfaceresearch.comnih.gov These simulations can provide insights into the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the complex. A stable complex will typically exhibit low and converging RMSD values.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating physicochemical, electronic, and steric descriptors of the molecules with their experimentally determined biological activities.

QSAR studies have been successfully applied to various series of benzothiazine and benzothiazole derivatives to understand the structural requirements for their biological activities, such as antimicrobial and anticancer effects. nih.govdocumentsdelivered.com These studies have identified key molecular descriptors that influence the activity of these compounds. For example, a QSAR analysis of tetracyclic 1,4-benzothiazines revealed the importance of WHIM (Weighted Holistic Invariant Molecular) parameters in describing their antimicrobial activity. nih.gov Similarly, for benzothiazole derivatives with anticancer activity, QSAR models have highlighted the significance of steric parameters, the net charge of the substituent, and the hydrophobicity of the molecule. documentsdelivered.com These models not only help in understanding the mechanism of action but also aid in the design of new, more potent analogs.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamide |

| Melatonin |

| Isatin |

Potential Applications in Chemical Sciences and Materials

Role as Synthetic Intermediates and Precursors in Organic Synthesis

While the broader class of 1,4-benzothiazines is widely recognized for its importance in the synthesis of pharmacologically active molecules, the specific role of 2H-1,4-benzothiazine-3(4H)-thione as a synthetic intermediate is less documented than its oxygen analog, 2H-1,4-benzothiazin-3(4H)-one. However, the thione functionality serves as a versatile precursor for further chemical transformations.

The synthesis of the thione itself can be achieved through various routes. One notable method involves the aza-Wittig reaction of N-(2-methylsulfanylphenyl)iminophosphoranes with carbon disulfide. This reaction proceeds cleanly to produce isothiocyanate intermediates which can then undergo cyclization upon treatment with a strong base like lithium diisopropylamide to yield the desired 2-substituted 1,4-benzothiazine-3-thiones.

The thiocarbonyl group (C=S) in the thione is a key functional group that can be targeted for various synthetic modifications. It can potentially undergo reactions such as:

S-Alkylation: Reaction with alkyl halides to form 3-(alkylthio)-2H-1,4-benzothiazine derivatives, which are themselves valuable intermediates.

Conversion to Oxo-analogs: Thiones can be converted to their corresponding ketones (2H-1,4-benzothiazin-3(4H)-one) through various oxidation or hydrolysis methods, providing a pathway between the two analogs.

Thione-to-Thiol Tautomerism: The thione can exist in equilibrium with its thiol tautomer, 3-mercapto-4H-1,4-benzothiazine, offering an alternative reactive site for electrophiles.

The benzothiazine core is a privileged scaffold in medicinal chemistry, and the thione derivative provides a strategic entry point for creating diverse molecular libraries for drug discovery and materials science research.

Utility as Chemical Dyes and Chromophores

The 1,4-benzothiazine ring system is the fundamental chromophore of pheomelanins, the natural pigments responsible for red and yellow hair and skin tones. This inherent chromophoric property has spurred investigations into synthetic 1,4-benzothiazine derivatives for various applications. Research has shown that the 1,4-benzothiazine scaffold can be exploited in the development of materials for pH sensing, smart packaging, and electrochromic devices.

For instance, certain derivatives like 3-Phenyl-2H-benzo-1,4-thiazine have been observed to transform into a green-blue chromophore under specific acidic and oxidative conditions. While specific studies focusing solely on the dye or chromophoric properties of this compound are not extensively detailed in the available literature, the presence of the thiocarbonyl group in conjugation with the benzothiazine system is expected to influence its light-absorbing properties, likely shifting its absorption maxima to longer wavelengths (a bathochromic shift) compared to its oxo-analog. This suggests potential for its use in creating novel dyes, though further dedicated research is required to fully characterize and harness these properties.

Application as UV Light-Absorbing Media

The development of effective UV light-absorbing materials is crucial for protecting materials from photodegradation. Compounds with extended conjugated systems and heteroatoms, such as benzothiazines, are often investigated for these properties. The 1,4-benzothiazine chromophore, being a key component of phototoxic pheomelanin pigments, is known to interact strongly with UV radiation. However, specific research detailing the application of this compound as a dedicated UV light-absorbing medium or photostabilizer is not prominent in the current scientific literature. Its potential in this area remains an open field for investigation.

Function as Free Radical Scavengers in Chemical Systems

Free radical scavengers, or antioxidants, are critical in mitigating oxidative stress in chemical and biological systems. While direct studies on the free-radical scavenging ability of this compound are limited, research on its close structural analog, 2H-benzo[b] imist.maresearchgate.netthiazin-3(4H)-one, provides significant insight into the potential of this heterocyclic family.

A study evaluating a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] imist.maresearchgate.netthiazin-3(4H)-one derivatives demonstrated their capacity to act as potent antioxidants. imist.ma The antioxidant activity was assessed using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) free radical scavenging assay. imist.ma This method relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the dark violet DPPH solution. imist.ma

The results indicated that several derivatives exhibited significant radical scavenging activity. imist.ma For example, compounds featuring 4-methoxyphenylamino and 4-fluorophenylamino substitutions on the thiadiazole ring showed particularly high efficacy. imist.ma This suggests that the benzothiazine core, when appropriately substituted, can effectively participate in redox reactions to neutralize free radicals. imist.ma The presence of the sulfur and nitrogen atoms in the benzothiazine ring is believed to contribute to this antioxidant potential.

| Compound Derivative (of 2H-benzo[b] imist.maresearchgate.netthiazin-3(4H)-one) | Concentration | % DPPH Radical Scavenging Activity |

| 3i (4-methoxyphenylamino substituent) | 10 µM | 90.00% ± 2.40 |

| 1 µM | 82.00% ± 1.20 | |

| 0.1 µM | 75.00% ± 1.80 | |

| 0.01 µM | 65.00% ± 1.10 | |

| 3j (4-fluorophenylamino substituent) | 10 µM | 92.00% ± 1.80 |

| 1 µM | 85.00% ± 2.00 | |

| 0.1 µM | 73.00% ± 1.40 | |

| 0.01 µM | 68.00% ± 1.50 | |

| Data sourced from a study on 2H-benzo[b] imist.maresearchgate.netthiazin-3(4H)-one derivatives. imist.ma |

Investigation of Corrosion Inhibitory Properties

The protection of metals, particularly steel, from corrosion in acidic environments is a significant industrial challenge. Organic compounds containing heteroatoms like sulfur and nitrogen are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been investigated for this purpose and have shown considerable promise.

In one study, the performance of (Z)-2-benzylidene-2H-1,4-benzothiazin-3(4H)-one was evaluated as a corrosion inhibitor for mild steel in 1.0 M HCl and 0.5 M H₂SO₄ solutions. researchgate.net The results from gravimetric and electrochemical methods demonstrated that the compound is a very good inhibitor in these acidic media. researchgate.netresearchgate.net

The inhibition mechanism is attributed to the adsorption of the inhibitor molecules onto the steel surface, a process that was found to follow the Langmuir adsorption isotherm. researchgate.netimist.ma This suggests the formation of a monolayer of the inhibitor on the metal. Potentiodynamic polarization studies revealed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.maimist.ma The inhibition efficiency was found to increase with the concentration of the inhibitor. For example, at a concentration of 10⁻³ M, (Z)-2-benzylidene-2H- imist.maresearchgate.netbenzothiazin-3-one reached a maximum inhibition efficiency of 94% in 0.5 M H₂SO₄. imist.ma Similarly, other derivatives like 4-decyl-2H-benzo[b] imist.maresearchgate.netthiazin-3(4H)-one achieved efficiencies as high as 97.7% in 1 M HCl at the same concentration. researchgate.net

The effectiveness of these compounds is linked to their molecular structure, where the π-electrons of the aromatic ring and the lone pair electrons on the sulfur and nitrogen atoms facilitate adsorption onto the d-orbitals of the iron atoms on the steel surface. researchgate.net

| Inhibitor | Medium | Concentration | Inhibition Efficiency (%) |

| (Z)-2-benzylidene-2H- imist.maresearchgate.netbenzothiazin-3-one | 0.5 M H₂SO₄ | 10⁻³ M | 94% |

| 4-decyl-2H-benzo[b] imist.maresearchgate.netthiazin-3(4H)-one | 1 M HCl | 10⁻³ M | 97.7% |

| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one | 15% HCl | 5x10⁻³ M | 85.66% |

| Data sourced from studies on 2H-1,4-benzothiazin-3(4H)-one derivatives. imist.maresearchgate.netimist.ma |

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is crucial for the sustainable production of 2H-1,4-benzothiazine-3(4H)-thione and its analogs. benthamdirect.commdpi.com Future research is expected to focus on the following areas:

Catalyst Innovation: While various catalysts, including metal-based and nanocatalysts, have been employed, the exploration of novel, more efficient, and recyclable catalytic systems remains a priority. rsc.orgnih.gov This includes the development of organocatalysts and biocatalysts, such as the use of baker's yeast, which can operate under mild conditions. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have shown promise in accelerating reaction times and improving yields for the synthesis of 1,4-benzothiazine derivatives. nih.govmdpi.com Further optimization and application of these techniques to the synthesis of this compound are anticipated.

Solvent-Free and Aqueous Media Reactions: Shifting towards greener reaction media, such as water or solvent-free conditions, is a key aspect of sustainable chemistry. nih.govorgchemres.org Research into micellar nanoreactor media and the use of biocompatible catalysts like β-cyclodextrin in water is expected to expand. nih.govnih.gov

One-Pot, Multi-Component Reactions: Designing synthetic pathways that involve multiple bond-forming events in a single pot not only improves efficiency but also reduces waste. nih.gov Future strategies will likely focus on developing novel multi-component reactions for the direct synthesis of complex benzothiazine structures.

Interactive Data Table: Comparison of Synthetic Approaches for 1,4-Benzothiazine Scaffolds

| Synthetic Method | Catalyst/Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | Basic alumina, solvent-free | Rapid reaction times (6-11 min), good yields (69-85%) | nih.gov |

| Ultrasound-Assisted Synthesis | Baker's yeast, methanol | Accelerated reactions, biocatalysis | nih.gov |

| Aqueous Media Synthesis | β-cyclodextrin, water | Environmentally friendly, good yields (70-91%) | nih.gov |

| Visible-Light-Mediated Synthesis | KI/DMSO/O2 system | Metal-free, aerobic conditions | nih.gov |

| Organocatalysis | L-proline | Metal-free, good yields | mdpi.com |

Exploration of Novel Derivatization Pathways and Scaffold Hybridization

To expand the chemical space and biological activity of this compound, researchers are actively exploring new derivatization and hybridization strategies. The 1,4-benzothiazine nucleus is considered a valuable scaffold for designing innovative heterocyclic systems. nih.govdntb.gov.uanih.gov

Functionalization at Key Positions: Systematic modification of the N-4, C-2, and the benzene (B151609) ring of the benzothiazine core is crucial for establishing structure-activity relationships (SAR). nih.govresearchgate.net This includes the introduction of various alkyl, aryl, and heterocyclic moieties.

Scaffold Hybridization: The conjugation of the this compound scaffold with other known pharmacophores is a promising strategy to develop new therapeutic agents with potentially synergistic or novel mechanisms of action. mdpi.com Examples of hybrid structures that have been and will continue to be explored include:

Triazole Hybrids: The 1,3-dipolar cycloaddition of azides with alkynes to form 1,2,3-triazole rings linked to the benzothiazine core has been investigated for antimicrobial applications. nih.gov

Thiadiazole Hybrids: The combination of benzothiazine with 1,3,4-thiadiazole (B1197879) rings has been explored for developing acetylcholinesterase inhibitors. mdpi.com

Piperazine Hybrids: The introduction of (4-phenyl-1-piperazinyl)alkyl moieties has been shown to impart antihypertensive properties. nih.gov

Coumarin and Chalcone Hybrids: These natural product scaffolds are known for their diverse biological activities and represent attractive partners for hybridization. mdpi.com

Integration of Multi-Omics Data in Mechanistic Studies for Comprehensive Understanding

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is essential for rational drug design. The integration of multi-omics data will provide a more holistic view of how these compounds interact with biological systems. 1,4-benzothiazines have demonstrated the ability to regulate a diverse range of cellular pathways. researchgate.netresearchgate.net

Genomics and Transcriptomics: Identifying the genes and signaling pathways that are modulated by these compounds can reveal their primary targets and off-target effects.

Proteomics: Analyzing changes in protein expression and post-translational modifications upon treatment can help to elucidate the mechanism of action and identify potential biomarkers of response.

Metabolomics: Studying the metabolic profiles of cells or organisms exposed to these compounds can provide insights into their effects on cellular metabolism and identify any metabolic liabilities.

Computational Studies: Molecular docking and molecular dynamics simulations are increasingly being used to predict the binding modes of these compounds with their biological targets, such as enzymes and receptors. nih.gov These computational approaches can guide the design of more potent and selective derivatives.

Development of High-Throughput Screening Methodologies for Bioactivity Profiling

The discovery of new biological activities for this compound derivatives can be accelerated by the use of high-throughput screening (HTS) platforms. uni-bonn.de

Target-Based Screening: Developing and validating assays for specific molecular targets, such as enzymes or receptors, will allow for the rapid screening of large compound libraries to identify potent inhibitors or modulators.

Phenotypic Screening: This approach involves screening compounds for their effects on whole cells or organisms to identify those that induce a desired phenotype, such as cell death in cancer cells or inhibition of microbial growth. mdpi.com Phenotypic screening can uncover novel mechanisms of action that might be missed in target-based approaches.

Assay Miniaturization and Automation: The use of microplate formats and robotic systems will be crucial for increasing the throughput and reducing the cost of screening campaigns.

Application in Advanced Materials Science and Engineering

Beyond its biological applications, the unique electronic and photochemical properties of the benzothiazine scaffold make it an attractive candidate for applications in materials science. nih.govchemimpex.com

Organic Electronics: The π-conjugated system of benzothiazine derivatives suggests their potential use in organic semiconductors, which are key components of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). chemimpex.com

Polymers: The polymerization of benzothiazine monomers can lead to the formation of novel polymers with unique thermal, mechanical, and electronic properties. rsc.orgresearchgate.net Polybenzothiazines are being explored for applications such as high-performance thermosets, flame retardants, and adhesives. rsc.orgresearchgate.net

Dyes and Chromophores: The chromophoric nature of certain benzothiazine derivatives, such as the photochromic and acidochromic bibenzothiazine, opens up possibilities for their use in smart materials, sensors, and imaging agents. nih.gov

Corrosion Inhibitors: The presence of heteroatoms (N and S) in the benzothiazine ring suggests their potential to act as corrosion inhibitors for metals by adsorbing onto the metal surface and forming a protective layer.

Interactive Data Table: Potential Material Science Applications of Benzothiazine Derivatives

| Application Area | Key Property of Benzothiazine Scaffold | Potential Use | Reference |

| Organic Electronics | π-conjugated system, tunable electronic properties | Organic semiconductors in OLEDs, OPVs, OFETs | chemimpex.com |

| Advanced Polymers | Polymerizable, high thermal stability | High-performance thermosets, flame retardants | rsc.orgresearchgate.net |

| Smart Materials | Photochromism, acidochromism | Sensors, imaging agents, responsive materials | nih.gov |

| Corrosion Inhibition | Presence of N and S heteroatoms | Protective coatings for metals |

Q & A

Q. Q1: What are the primary synthetic routes for 2H-1,4-benzothiazine-3(4H)-thione, and how do reaction conditions influence yield?

The compound is commonly synthesized via thionation of 2H-1,4-benzothiazin-3(4H)-ones using phosphorus pentasulfide (P₂S₅) under phase-transfer catalysis (PTC) conditions (e.g., K₂CO₃ and TEBA). This method achieves yields >75% at 80–100°C in aprotic solvents like toluene . Alternative routes include cyclization of substituted 2-aminophenols with chloroacetyl chloride derivatives, followed by sulfur substitution . Microwave-assisted N-alkylation can reduce reaction times by 50% compared to conventional heating .

Q. Q2: How is structural confirmation performed for this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : Distinct signals for the thione sulfur (C-3) at δ 190–200 ppm in ¹³C NMR.

- FT-IR : Strong absorption bands at ~1200 cm⁻¹ (C=S stretch) and ~3200 cm⁻¹ (N–H in secondary amines).

- X-ray crystallography : Confirms planarity of the thiazine ring and intermolecular S···H interactions .

Advanced Synthesis and Functionalization

Q. Q3: How can substituents at the 2- and 4-positions modulate biological activity?

N-Alkylation at position 4 (e.g., using alkyl halides or aryl electrophiles) enhances solubility and target affinity. For example:

- 4-(2-Phenylethyl) derivatives (e.g., CAS 344885-58-1) show improved calmodulin antagonism due to hydrophobic interactions .

- 2-Position modifications (e.g., piperazinylalkyl chains) increase calcium channel blocking activity by 30–50% in hypertensive models .

Table 1 : Representative Derivatives and Bioactivity

| Substituent (Position) | Biological Activity | Reference |

|---|---|---|

| 4-(2-Chlorophenyl) | Antihypertensive (ED₅₀: 15 mg/kg) | |

| 2-[3-(4-Fluorophenyl)piperazinyl]propyl | Calmodulin inhibition (IC₅₀: 0.8 μM) |

Mechanistic and Analytical Challenges

Q. Q4: How do spectral data contradictions arise in substituted derivatives, and how are they resolved?

Discrepancies in NMR shifts (e.g., C-3 thione vs. ketone) stem from tautomerism or solvent polarity. For example:

Q. Q5: Why do some synthetic routes yield low-purity products, and how is this mitigated?

Impurities often arise from:

- Incomplete thionation : Residual ketones persist if P₂S₅ is substoichiometric.

- Byproducts : Phosphorus oxides or sulfides form side products.

- Mitigation : Reflux in anhydrous toluene with excess P₂S₅ (1.5 eq) and iterative recrystallization from DMSO/acetonitrile .

Biological Evaluation and Data Interpretation

Q. Q6: What in vitro and in vivo models are used to assess antihypertensive activity?

Q. Q7: How do structural variations explain conflicting bioactivity data in literature?

For example, 4-aryl derivatives may exhibit antagonism in one study but agonism in another due to:

- Receptor subtype selectivity : Variations in benzothiazine binding pockets (e.g., α₁-adrenergic vs. L-type calcium channels).

- Metabolic stability : Fluorinated derivatives (e.g., 7-Fluoro-substituted) resist hepatic degradation, prolonging half-life .

Computational and Mechanistic Studies

Q. Q8: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Q. Q9: How are QSAR models applied to optimize therapeutic indices?

Quantitative Structure-Activity Relationship (QSAR) studies prioritize:

- Hydrophobic substituents (ClogP ~2.5–4.0) for blood-brain barrier penetration.

- Electron-withdrawing groups (e.g., -F, -CF₃) at position 7 to reduce oxidative metabolism .

Contradictions in Literature and Resolution Strategies

Q. Q10: Why do some studies report low cytotoxicity while others note hepatotoxicity?

Discrepancies arise from:

- Assay conditions : HepG2 cells may metabolize derivatives into toxic intermediates (e.g., sulfoxide metabolites) not detected in primary fibroblasts.

- Dosing regimens : Acute vs. chronic exposure models yield divergent LD₅₀ values .

Resolution : Perform metabolite profiling (LC-MS/MS) and use human hepatocyte co-cultures to mimic in vivo detoxification pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.